molecular formula C7H7ClN2O3 B2952166 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid CAS No. 1352882-30-4

3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid

Cat. No.: B2952166
CAS No.: 1352882-30-4
M. Wt: 202.59
InChI Key: OJNPGYZYDYEKRL-UHFFFAOYSA-N
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Description

Historical Evolution of Aminopyridine Carboxylic Acid Research

The study of aminopyridine carboxylic acids traces its origins to late 19th-century investigations into heterocyclic condensation reactions. Doebner’s 1887 quinoline synthesis, which combined aromatic amines, aldehydes, and pyruvic acid, established early paradigms for constructing nitrogen-containing heterocycles. While initial attempts to cyclize 2-aminopyridine derivatives into naphthyridine systems proved unsuccessful, these efforts revealed the reactivity of pyridine amines in forming non-cyclized adducts. Mid-20th-century advancements, such as Allen’s elucidation of γ-pyridyl-amino-γ-phenyl-α-oxo-butyric acid formation from 2-aminopyridine, demonstrated the versatility of aminopyridines in generating multifunctional carboxylic acids. These historical milestones directly informed later methodologies for synthesizing substituted pyridine carboxylic acids, including chloro- and methoxy-bearing variants.

Academic Value of 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic Acid

This compound’s academic significance stems from three key attributes:

  • Structural Complexity : The concurrent presence of electron-withdrawing (Cl, COOH) and electron-donating (NH₂, OCH₃) groups on the pyridine ring creates unique electronic environments for studying regioselective reactions. PubChem data confirms its molecular formula (C₇H₇ClN₂O₃) and SMILES notation (COC1=C(N=C(C(=C1)N)C(=O)O)Cl), providing a basis for computational modeling.
  • Synthetic Versatility : As evidenced by patents describing analogous trichloropyridine carboxylates, such structures serve as intermediates for agrochemicals and pharmaceuticals. The methoxy group’s ortho positioning relative to the amino moiety may influence hydrogen-bonding networks in crystal structures.
  • Astrochemical Relevance : While not yet detected in meteorites, the identification of nicotinic acid and related pyridine monocarboxylic acids in CM2 carbonaceous chondrites suggests that halogenated derivatives could exist in extraterrestrial environments, informing abiogenesis hypotheses.

Theoretical Paradigms in Heterocyclic Compound Research

Heterocyclic chemistry’s theoretical framework, particularly the concept of aromaticity in nitrogen-containing rings, underpins this compound’s reactivity. Key paradigms include:

  • Hückel’s Rule : The pyridine ring’s 6π-electron system satisfies aromaticity criteria, stabilizing the molecule despite polar substituents.
  • Tautomerism : The amino and carboxylic acid groups may participate in prototropic shifts, as observed in structurally related thieno[2,3-b]pyridines.
  • Frontier Molecular Orbital Theory : Substituent effects on the HOMO-LUMO gap can be modeled to predict sites for electrophilic/nucleophilic attack.

Scope of Contemporary Investigative Approaches

Modern research employs multipronged strategies to explore this compound:

Approach Methodology Example Relevance to Target Compound
Synthetic Nucleophilic amination of 4-chloro precursors Optimizes yield of halogenated derivatives
Spectroscopic High-resolution mass spectrometry (HRMS) Confirms molecular mass (202.59 g/mol)
Computational Density Functional Theory (DFT) Models substituent electronic effects
Astrochemical Meteoritic extract analysis Searches for prebiotic analogs

These approaches collectively address knowledge gaps in regioselective functionalization and environmental occurrence. For instance, the patent CN1923810A demonstrates scalable synthesis of trichloropyridine carboxylates via ammoniation of 4-chloro precursors, a method potentially adaptable to this compound’s production. Meanwhile, HRMS techniques validated for detecting pyridine carboxylic acids in chondrites could be extended to identify halogenated variants in extraterrestrial samples.

Properties

IUPAC Name

3-amino-6-chloro-5-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-4-2-3(9)5(7(11)12)10-6(4)8/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPGYZYDYEKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid typically involves the chlorination of 5-methoxy-2-pyridinecarboxylic acid followed by amination. One common method includes:

    Chlorination: 5-Methoxy-2-pyridinecarboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.

    Amination: The resulting 6-chloro-5-methoxy-2-pyridinecarboxylic acid is then reacted with ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of 3-amino-6-chloro-5-formyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 3-amino-6-chloro-5-methoxy-pyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs vary in substituent type, position, and molecular complexity. Key examples include:

Table 1: Structural Comparison of Pyridinecarboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula CAS Number Key Applications/Findings References
3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid Cl (6), NH₂ (3), OMe (5) C₇H₆ClN₂O₃ 1352882-30-4 R&D use; potential herbicidal activity inferred from analogs
4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid Cl (3, phenyl), F (5, phenyl), OMe (phenyl) C₁₃H₈Cl₂F₂N₂O₃ Not specified Synergistic herbicidal compositions with microtubule/VLCFA inhibitors
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid Cl (5), OH (2), Me (6) C₇H₆ClNO₃ Not specified Undisclosed; structural similarity to agrochemical precursors
3-Amino-2-methoxy-4-pyridinecarboxylic acid NH₂ (3), OMe (2) C₇H₈N₂O₃ 870997-81-2 Research use; high structural similarity (0.95) to target compound

Physicochemical Properties

While direct data on solubility or stability are scarce, substituent effects can be inferred:

  • Electron-Withdrawing Groups : Chlorine at position 6 in the target compound increases acidity at the carboxylic acid group (pKa ~2–3), enhancing solubility in alkaline conditions.
  • Methoxy vs.

Biological Activity

3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid (referred to as "compound" hereafter) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H8_8ClN1_1O3_3
  • Molecular Weight : 201.61 g/mol

This structure includes an amino group, a methoxy group, and a carboxylic acid functional group, contributing to its reactivity and biological potential.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been studied for its role as an inhibitor of the IκB kinase (IKK) complex. This inhibition can lead to the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses and cancer progression .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range significantly depending on the bacterial strain, suggesting a broad spectrum of activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In a study assessing various pyridine derivatives, the compound demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 5.64 µM to 137.43 µM, indicating moderate efficacy .
  • Inflammation Modulation : Research focusing on IKK inhibition revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures derived from rheumatoid arthritis patients. This suggests potential therapeutic applications in treating autoimmune diseases .
  • Metabolic Stability : A comparative analysis indicated that modifications to the compound's structure could enhance its metabolic stability. For instance, derivatives with additional polar functionalities exhibited improved solubility and reduced metabolic degradation in liver microsomes .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 5.64 µM
AntibacterialEscherichia coliMIC = 137.43 µM
Inflammatory ResponseCytokine ProductionDecreased TNF-α and IL-6 levels
Metabolic StabilityHuman Liver MicrosomesEnhanced stability with modifications

Q & A

Q. How is this compound utilized as a building block in bioactive molecule synthesis (e.g., kinase inhibitors or antimicrobial agents)?

  • Methodological Answer : The pyridine core serves as a hinge-binding motif in kinase inhibitors. For example, chloro and methoxy groups enhance hydrophobic interactions with ATP-binding pockets. Coupling with heterocyclic amines (e.g., thiazole or piperazine) via amide bonds generates lead compounds screened against cancer cell lines (IC₅₀ < 1 µM) .

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